molecular formula C22H23ClN2O2S B11354027 1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(4-chloro-3,5-dimethylphenoxy)ethanone

1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(4-chloro-3,5-dimethylphenoxy)ethanone

Cat. No.: B11354027
M. Wt: 414.9 g/mol
InChI Key: LFFJYJADMFNSCO-UHFFFAOYSA-N
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Description

1-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDIN-1-YL]-2-(4-CHLORO-3,5-DIMETHYLPHENOXY)ETHAN-1-ONE is a complex organic compound that features a benzothiazole moiety, a piperidine ring, and a chlorinated phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDIN-1-YL]-2-(4-CHLORO-3,5-DIMETHYLPHENOXY)ETHAN-1-ONE typically involves multi-step organic reactionsCommon reagents used in these reactions include various chlorinating agents, bases, and solvents .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

1-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDIN-1-YL]-2-(4-CHLORO-3,5-DIMETHYLPHENOXY)ETHAN-1-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may result in various substituted derivatives .

Scientific Research Applications

1-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDIN-1-YL]-2-(4-CHLORO-3,5-DIMETHYLPHENOXY)ETHAN-1-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antibacterial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 1-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDIN-1-YL]-2-(4-CHLORO-3,5-DIMETHYLPHENOXY)ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to a range of biological effects, depending on the specific target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDIN-1-YL]-2-(4-CHLORO-3,5-DIMETHYLPHENOXY)ETHAN-1-ONE is unique due to its combination of a benzothiazole moiety, a piperidine ring, and a chlorinated phenoxy group.

Properties

Molecular Formula

C22H23ClN2O2S

Molecular Weight

414.9 g/mol

IUPAC Name

1-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-2-(4-chloro-3,5-dimethylphenoxy)ethanone

InChI

InChI=1S/C22H23ClN2O2S/c1-14-11-17(12-15(2)21(14)23)27-13-20(26)25-9-7-16(8-10-25)22-24-18-5-3-4-6-19(18)28-22/h3-6,11-12,16H,7-10,13H2,1-2H3

InChI Key

LFFJYJADMFNSCO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)N2CCC(CC2)C3=NC4=CC=CC=C4S3

Origin of Product

United States

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